Cas no 33491-29-1 (2H-1-Benzopyran-2-one, 8-chloro-)

2H-1-Benzopyran-2-one, 8-chloro-, is a chlorinated coumarin derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a benzopyran core with a chlorine substituent at the 8-position, enhances reactivity and selectivity in chemical transformations. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry, where coumarin scaffolds are valued for their diverse pharmacological properties. The chlorine substitution can influence electronic and steric properties, making it useful for fine-tuning reactivity in heterocyclic synthesis. Its stability and well-defined molecular structure facilitate precise modifications, supporting its utility in advanced research and industrial applications.
2H-1-Benzopyran-2-one, 8-chloro- structure
33491-29-1 structure
Product Name:2H-1-Benzopyran-2-one, 8-chloro-
CAS No:33491-29-1
MF:C9H5ClO2
MW:180.58780169487
CID:3942504
PubChem ID:12732964
Update Time:2025-06-14

2H-1-Benzopyran-2-one, 8-chloro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 8-chloro-
    • 8-chloro-2H-chromen-2-one
    • DTXSID70873763
    • HS-7579
    • 33491-29-1
    • SY300614
    • SCHEMBL8684869
    • 8-Chlorocoumarin
    • VJSCJTIZNLCOJW-UHFFFAOYSA-N
    • MFCD18450574
    • DTXCID001011987
    • VEB05161
    • Inchi: 1S/C9H5ClO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
    • InChI Key: VJSCJTIZNLCOJW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C=CC(=O)OC=21

Computed Properties

  • Exact Mass: 179.9978071g/mol
  • Monoisotopic Mass: 179.9978071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2H-1-Benzopyran-2-one, 8-chloro-

Recent Advances in the Study of 8-Chloro-2H-1-Benzopyran-2-one (CAS: 33491-29-1): A Comprehensive Research Brief

8-Chloro-2H-1-benzopyran-2-one (CAS: 33491-29-1), a chlorinated coumarin derivative, has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging applications in drug discovery and development.

Recent studies have elucidated the compound's unique structural features, including the presence of a chloro substituent at the 8-position of the benzopyranone scaffold, which significantly influences its reactivity and biological interactions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its purity and stability under various conditions, providing crucial data for pharmaceutical formulation.

In the realm of biological activity, 8-chloro-2H-1-benzopyran-2-one has demonstrated promising results as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry reported its potent inhibitory effects against drug-resistant bacterial strains, with MIC values ranging from 2-8 μg/mL. Molecular docking simulations suggest that this activity stems from the compound's ability to disrupt bacterial cell wall synthesis by binding to key enzymes in the peptidoglycan biosynthesis pathway.

Beyond its antimicrobial properties, emerging research highlights the compound's potential as an anticancer agent. Preclinical studies have shown that 8-chloro-2H-1-benzopyran-2-one induces apoptosis in various cancer cell lines through the modulation of reactive oxygen species (ROS) levels and activation of caspase-dependent pathways. Particularly noteworthy is its selective cytotoxicity against cancer cells while sparing normal cells, as demonstrated in a recent in vivo model published in European Journal of Medicinal Chemistry (2024).

The compound's pharmacokinetic profile has been the subject of several recent investigations. A 2024 pharmacokinetic study utilizing LC-MS/MS analysis revealed favorable absorption characteristics and a plasma half-life of approximately 4.5 hours in rodent models. However, researchers have noted the need for structural modifications to improve its metabolic stability, as glucuronidation appears to be a primary route of elimination.

From a synthetic chemistry perspective, novel methodologies for the efficient production of 8-chloro-2H-1-benzopyran-2-one have been developed. A green chemistry approach using microwave-assisted synthesis was reported in 2023, achieving yields of 78% with significantly reduced reaction times compared to conventional methods. These advances in synthetic routes are expected to facilitate larger-scale production for further pharmacological evaluation.

Looking forward, several research groups are exploring the compound's potential in combination therapies. Preliminary data suggest synergistic effects when 8-chloro-2H-1-benzopyran-2-one is co-administered with standard chemotherapeutic agents, potentially allowing for dose reduction and decreased side effects. Clinical translation of these findings will require comprehensive toxicological assessments and formulation optimization.

In conclusion, 8-chloro-2H-1-benzopyran-2-one (CAS: 33491-29-1) represents a promising scaffold for drug development across multiple therapeutic areas. The convergence of recent structural, biological, and pharmacological studies provides a strong foundation for future research aimed at harnessing its full therapeutic potential while addressing current limitations in bioavailability and metabolic stability.

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